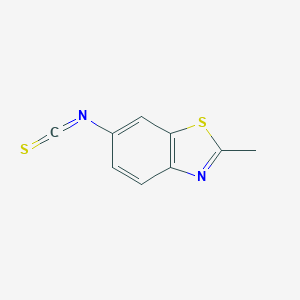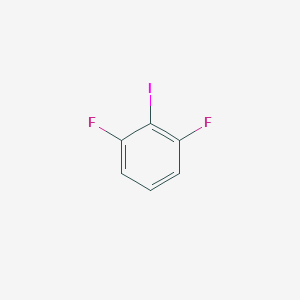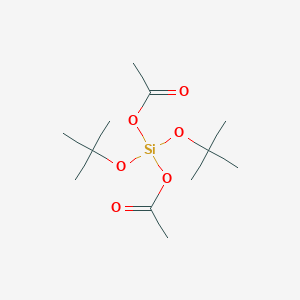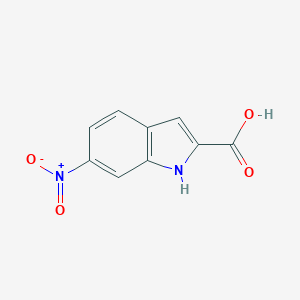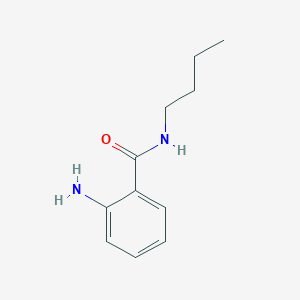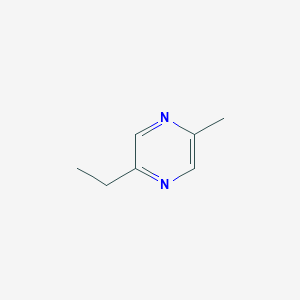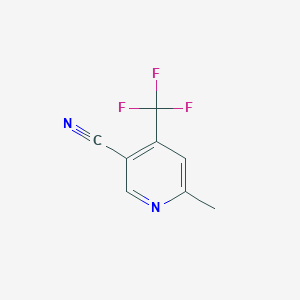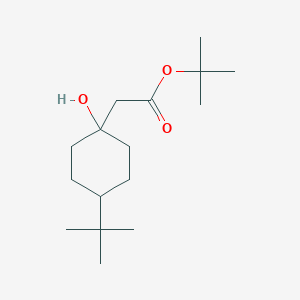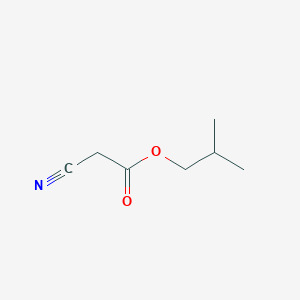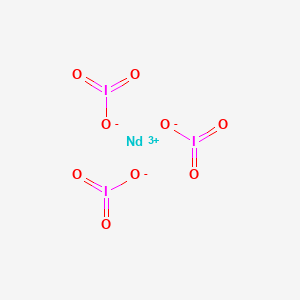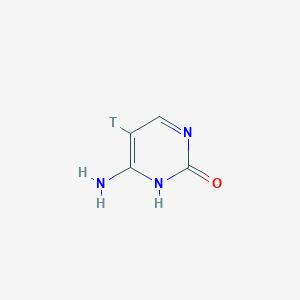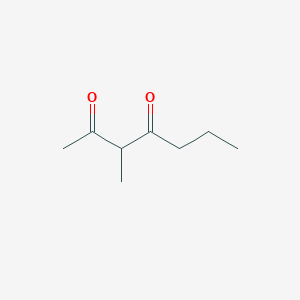
3-Methylheptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylheptane-2,4-dione, also known as diacetyl, is a yellowish-green liquid with a buttery odor. It is a natural byproduct of fermentation and is commonly used as a flavoring agent in food products such as popcorn, butter, and dairy products. In recent years, 3-Methylheptane-2,4-dione has gained attention in the scientific community for its potential applications in research and development.
Mecanismo De Acción
The exact mechanism of action of 3-Methylheptane-2,4-dione is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, which may be involved in the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
3-Methylheptane-2,4-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain, which may be responsible for its mood-enhancing effects. It has also been shown to have antioxidant properties, which may be beneficial for protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylheptane-2,4-dione in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that it may not be suitable for all research applications, as its effects may vary depending on the species being studied.
Direcciones Futuras
There are many potential future directions for research on 3-Methylheptane-2,4-dione. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, 3-Methylheptane-2,4-dione may also have applications in the food industry, such as in the development of new flavoring agents.
Métodos De Síntesis
3-Methylheptane-2,4-dione is synthesized by the condensation of two molecules of acetyl-CoA. This reaction is catalyzed by the enzyme 3-Methylheptane-2,4-dione synthase, which is found in a variety of microorganisms.
Aplicaciones Científicas De Investigación
3-Methylheptane-2,4-dione has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of protein aggregation, as a substrate for enzyme assays, and as a flavoring agent in sensory studies. It has also been used as a marker for bacterial contamination in food products.
Propiedades
Número CAS |
13152-54-0 |
|---|---|
Nombre del producto |
3-Methylheptane-2,4-dione |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
3-methylheptane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(10)6(2)7(3)9/h6H,4-5H2,1-3H3 |
Clave InChI |
UQOOCVASVGYQCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C)C(=O)C |
SMILES canónico |
CCCC(=O)C(C)C(=O)C |
Sinónimos |
3-Methyl-2,4-heptanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



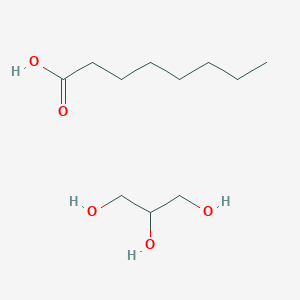
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)
